Inhibition of Mitochondrial Permeability Transition Pore: A study [] reported N-phenylbenzamides, including a derivative of 3-(Benzyloxy)benzamide, as potent inhibitors of the mitochondrial permeability transition pore (PTP). This inhibition prevents mitochondrial dysfunction and presents therapeutic potential for various diseases.
Glucokinase Activation: Research [] investigated N‐pyridin‐2‐yl benzamide analogs, with a core structure similar to 3-(Benzyloxy)benzamide, as allosteric activators of glucokinase (GK). These activators showed promising hypoglycemic activity for managing type 2 diabetes.
Anti-Tubercular Agents: A study [] synthesized a series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives starting from 3-(Benzyloxy)benzamide. These compounds exhibited promising anti-tubercular activity against Mycobacterium tuberculosis with low cytotoxicity.
Anticancer Agents: Research [] investigated the anticancer activity of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives, structurally similar to 3-(Benzyloxy)benzamide. These compounds showed significant anticancer activity against various human cancer cell lines.
PET Radiotracer: Researchers developed 3-(benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole ([18F]-IND1), a derivative of 3-(Benzyloxy)benzamide, as a positron emission tomography (PET) radiotracer []. This tracer demonstrated potential for studying acetylcholinesterase levels in Alzheimer's disease.
Asymmetric Synthesis: 3-(Benzyloxy)benzamide can be utilized as a chiral auxiliary or ligand in asymmetric synthesis due to its inherent chirality. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: